Phenol, 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-
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Overview
Description
4-(1,3-Dimethyl-2H-benzimidazol-2-yl)phenol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenol typically involves the reaction of 4-aminophenol with 1,3-dimethyl-2-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethyl-2H-benzimidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
4-(1,3-Dimethyl-2H-benzimidazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and as a dopant in organic electronics
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It inhibits the expression of virulence factors in methicillin-resistant Staphylococcus aureus (MRSA) by down-regulating virulence regulator genes such as agrA and codY.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific signaling pathways and molecular targets involved in cell proliferation and survival.
Comparison with Similar Compounds
4-(1,3-Dimethyl-2H-benzimidazol-2-yl)phenol can be compared with other similar compounds in the benzimidazole family:
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.
2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-phenol: Similar structure but with different functional groups, leading to varied applications.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Known for its antimicrobial and anticancer properties.
These comparisons highlight the unique properties and applications of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenol, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
331416-77-4 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C15H16N2O/c1-16-13-5-3-4-6-14(13)17(2)15(16)11-7-9-12(18)10-8-11/h3-10,15,18H,1-2H3 |
InChI Key |
VGALPIMTLSXPJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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